2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol
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Overview
Description
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, and a phenol group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol typically involves multiple steps. One common method includes the reaction of 5,6-dimethyl-1,3-benzoxazole with 2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzoxazole ring and phenol group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the benzoxazole ring or phenol group.
Scientific Research Applications
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets and pathways. The compound’s benzoxazole ring and phenol group allow it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- 2,5-bis(6-amine-benzoxazol-2-yl)thiophene
- 5-amino-2-benzooxazol-2-yl-phenol
Uniqueness
Compared to similar compounds, 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol stands out due to its unique combination of a benzoxazole ring and a phenol group
Properties
Molecular Formula |
C22H18N2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H18N2O3/c1-13-9-18-21(10-14(13)2)27-22(24-18)17-11-16(7-8-20(17)26)23-12-15-5-3-4-6-19(15)25/h3-12,25-26H,1-2H3 |
InChI Key |
IFUXUIMTMOWHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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